molecular formula C14H24N4O2 B15131379 tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate

tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate

Cat. No.: B15131379
M. Wt: 280.37 g/mol
InChI Key: XZTJDLURXWADQR-UHFFFAOYSA-N
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Description

tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₃H₂₂N₄O₂ and a molecular weight of 266.34 g/mol . This compound is notable for its structural complexity, featuring a piperidine ring substituted with a tert-butyl group and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The hydroxyl group is first converted to a leaving group, such as a mesylate, which is then substituted with a pyrazole derivative. The final step involves the reduction of the nitro group on the pyrazole ring to an amino group using palladium on carbon (Pd/C) as a catalyst in the presence of ethanol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the pyrazole ring.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using Pd/C as a catalyst.

    Substitution: The hydroxyl group on the piperidine ring can be substituted with various leaving groups to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Palladium on carbon (Pd/C) in the presence of ethanol is commonly used.

    Substitution: Mesyl chloride or tosyl chloride can be used to convert the hydroxyl group to a mesylate or tosylate, which can then be substituted with other nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biological research, the compound is used to study the interactions between small molecules and biological targets.

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its versatility makes it suitable for various applications, including the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. The piperidine ring provides structural stability, allowing the compound to fit into the active sites of proteins and modulate their function .

Comparison with Similar Compounds

  • tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness: The presence of the amino group on the pyrazole ring distinguishes tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate from its analogs. This functional group enhances its ability to form hydrogen bonds and interact with biological targets, making it more versatile in scientific research applications .

Properties

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

tert-butyl 4-[(4-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-6-4-11(5-7-17)9-18-10-12(15)8-16-18/h8,10-11H,4-7,9,15H2,1-3H3

InChI Key

XZTJDLURXWADQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)N

Origin of Product

United States

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